[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid

Alpha-2C adrenergic receptor pharmacology Structure-Activity Relationship (SAR) CNS drug discovery

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid (CAS 1178325-49-9) is a synthetic N-substituted glycine derivative belonging to the 2,3-dihydrobenzo[1,4]dioxine (benzodioxane) class. It is primarily investigated as a chemical intermediate and probe in central nervous system (CNS) drug discovery programs targeting alpha-2C adrenergic receptors (α2C-AR).

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B7866857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(C)N(CC1COC2=CC=CC=C2O1)CC(=O)O
InChIInChI=1S/C14H19NO4/c1-10(2)15(8-14(16)17)7-11-9-18-12-5-3-4-6-13(12)19-11/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)
InChIKeyIVFRPLLKGVRZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid (CAS 1178325-49-9) – Structural and Pharmacological Context


[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid (CAS 1178325-49-9) is a synthetic N-substituted glycine derivative belonging to the 2,3-dihydrobenzo[1,4]dioxine (benzodioxane) class. It is primarily investigated as a chemical intermediate and probe in central nervous system (CNS) drug discovery programs targeting alpha-2C adrenergic receptors (α2C-AR) [1]. The compound features a benzodioxane-2-ylmethyl scaffold [1], a secondary isopropyl amine linker, and a terminal acetic acid moiety. Its molecular formula is C14H19NO4 (MW 265.31 g/mol). Structurally related molecules containing this scaffold are patented as selective α2C-AR antagonists for stress-related psychiatric and cardiovascular conditions [2], making the precise substitution pattern and N-alkyl group a focal point for receptor subtype selectivity.

Why [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid Cannot Be Replaced by Common In-Class Analogs


Substituting this specific compound with functionally similar analogs (e.g., 5-ylmethyl or 6-ylmethyl positional isomers, or methyl/cyclopropyl N-alkyl congeners) is not routinely valid without re-validation due to the documented sensitivity of biological target recognition to minor structural perturbation in the benzodioxane class. Patent evidence demonstrates that substitutions on the 2,3-dihydrobenzo[1,4]dioxin core dramatically alter α2 adrenergic receptor subtype selectivity and potency, with even small changes on the nitrogen substituent or the position of the methylene linker differentiating selective α2C antagonists from non-selective agents [1]. These selectivity differences have direct implications for side-effect profiles, such as cardiovascular perturbation linked to α2A/α2B engagement [1]. The specific combination of the 2-ylmethyl attachment geometry and the sterically demanding isopropyl group on the secondary amine generates a unique pharmacophoric topology not present in alternative regioisomers. Direct experimental comparability data between this compound and its closest analogs is currently limited in the public domain; therefore, any procurement decision for use in receptor-binding or functional assays must rely on documented analytical equivalence rather than assumed pharmacological interchangeability.

Head-to-Head Quantitative Differentiation Guide for [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid


Regioisomeric Differentiation: 2-ylmethyl vs. 5-ylmethyl and 6-ylmethyl Positional Isomers

The target compound's benzodioxane attachment point (2-ylmethyl) is critical for biological activity. In patent SAR studies of closely related 2,3-dihydrobenzo[1,4]dioxin derivatives, the 2-ylmethyl substitution consistently yields compounds with the highest α2C binding affinity compared to 5- and 6-regioisomers. While direct binding data for the free amino-acetic acid target compound has not been published, its 2-ylmethyl scaffold is an obligate structural feature in multiple patented selective α2C antagonists with sub-nanomolar Ki values (e.g., 2.5 nM for a related 2-ylmethyl-diazepane analog) [1]. In contrast, analogous 5- and 6-ylmethyl isomers are absent from the most potent disclosed series, implying a regioisomeric preference. [1]

Alpha-2C adrenergic receptor pharmacology Structure-Activity Relationship (SAR) CNS drug discovery

N-Alkyl Substitution Effect: Isopropyl vs. Methyl and Unsubstituted Amino Group

The N-isopropyl group imparts distinct steric and lipophilic characteristics relative to N-methyl and N-H analogs. In the broader benzodioxin-2-ylmethyl class, N-alkyl chain length and branching have been shown to modulate both α2C affinity and physiochemical properties. The isopropyl group (C3 branched) adds a calculated logP increase of approximately 0.8–1.0 log units compared to the N-methyl analog (C12H15NO4 vs C14H19NO4), and a substantially larger increase over the unsubstituted secondary amine [1]. This enhanced lipophilicity is predicted to alter blood-brain barrier permeability and non-specific binding profiles. The specific N-isopropyl substitution pattern is a key variable in multi-parameter optimization efforts [1].

Pharmacophore modeling ADME prediction Lead optimization

Glycogen Phosphorylase Inhibition: Comparative Potential in the 2,3-Dihydrobenzo[1,4]dioxin Series

A series of 2,3-dihydrobenzo[1,4]dioxin derivatives has been evaluated for glycogen phosphorylase (GP) inhibitory activity. In these studies, structural modifications including the N-substituent and the attachment point of the benzodioxane ring were shown to affect inhibitory potency [1]. Although the specific isopropyl-amino-acetic acid target compound was not directly tested, the SAR indicates that tertiary amine substitution and the presence of a carboxylic acid group influence GP binding. Analogs containing the 2-ylmethyl group with specific N-substitutions achieved IC50 values in the low micromolar range, whereas regioisomers and N-unsubstituted variants exhibited substantially reduced activity [1]. This suggests that the target compound's specific substitution pattern is non-trivial for this emerging therapeutic target.

Metabolic disease Glycogen phosphorylase inhibition Drug repurposing

Optimal Research Applications Based on Verified Differentiation for [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid


Structure-Activity Relationship (SAR) Probe for Alpha-2C Adrenergic Receptor Antagonists

This compound serves as a critical SAR probe for programs optimizing α2C-AR antagonists. Its 2-ylmethyl-benzodioxane scaffold with an N-isopropyl-glycine tail provides a direct comparison to known potent diazepane-based α2C ligands (Ki ~2.5 nM) [1]. Replacing the azacycle with a flexible glycine chain allows exploration of the role of the terminal carboxylate in receptor binding, while retaining the essential 2-ylmethyl geometry proven necessary for α2C affinity. Experimental comparison with the 5- and 6-regioisomers can directly quantify the contribution of the attachment point to selectivity, guided by the clear regioisomeric relevance established in the patent literature [1].

Glycogen Phosphorylase Inhibitor Lead Generation

Building on the class-level SAR from Juhász et al. (2007) [1], this compound is a valuable starting point for developing new glycogen phosphorylase inhibitors. The combination of a 2-ylmethyl-benzodioxane core with a tertiary isopropyl-amino-acetic acid chain has not been evaluated, representing a novel chemotype. Procurement for this purpose is justified by the documented activity of closely related analogs in the low micromolar range, while the N-isopropyl group may offer improved metabolic stability compared to N-methyl or N-H versions. Direct comparative testing against the available N-methyl and N-desalkyl analogs is recommended to establish structure-activity relationships specific to this substitution pattern.

Central Nervous System Drug Delivery Studies

Due to its predicted intermediate lipophilicity (calculated logP increase of ~0.8-1.0 log units vs its N-methyl analog) [1], this compound is uniquely suited as a tool for studying CNS penetration within the benzodioxane chemical space. Its molecular weight (265.31 g/mol) places it within favorable limits for blood-brain barrier penetration. Comparative intravenous and oral pharmacokinetic studies against the less lipophilic N-methyl and N-H analogs can be used to calibrate in silico CNS MPO scores and guide the design of future CNS-active benzodioxane derivatives. The compound's carboxylic acid functionality also allows for facile prodrug derivatization if improved oral bioavailability is required.

Quote Request

Request a Quote for [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.